What are the physicochemical properties of p-Amino-D-phenylalanine hydrochloride
What are the physicochemical properties of p-Amino-D-phenylalanine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of p-Amino-D-phenylalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Amino-D-phenylalanine hydrochloride is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical and biochemical research. As a D-enantiomer, it offers unique stereospecific properties that are valuable in the design of peptides and small molecule drugs resistant to enzymatic degradation. Its structure, featuring a para-substituted amino group on the phenyl ring, provides a versatile handle for chemical modification, making it a key building block in the synthesis of novel therapeutic agents, including peptidomimetics and targeted drug delivery systems[1]. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for its characterization. The following sections are designed to equip researchers with the foundational knowledge required for the effective application of this compound in a laboratory setting.
Chemical Identity and Structural Characteristics
The fundamental identity of a molecule is defined by its structure and nomenclature. p-Amino-D-phenylalanine hydrochloride is the hydrochloride salt of the D-enantiomer of 4-aminophenylalanine. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, which is a critical consideration for many experimental and formulation workflows.
Nomenclature and Identifiers
A consistent and accurate identification is paramount for regulatory and research documentation.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | [2] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1][2] |
| Molecular Weight | 216.66 g/mol | [2] |
| CAS Number | 196408-63-6 | [1][2] |
| Synonyms | H-p-Amino-D-Phe-OH HCl, (R)-2-Amino-3-(4-aminophenyl)propanoic acid hydrochloride, 4-Amino-D-phenylalanine HCl | [1][2] |
| InChIKey | ISCZSPZLBJLJGO-DDWIOCJRSA-N | [2] |
Chemical Structure
The molecular architecture dictates the compound's reactivity, stereochemistry, and intermolecular interactions. The structure consists of a chiral alpha-carbon, characteristic of amino acids, linked to a benzyl group that is functionalized with an amino group at the para position.
Caption: Chemical structure of p-Amino-D-phenylalanine hydrochloride.
Core Physical and Thermodynamic Properties
These properties are essential for handling, storage, and formulation development. They influence the compound's behavior in various physical states and solvent systems.
| Property | Value / Observation | Source(s) |
| Appearance | Off-white powder | [1] |
| Melting Point | Not explicitly reported. The racemate (DL) hydrate melts at 260-264 °C, and D-phenylalanine at 273-276 °C, suggesting a high melting point with decomposition. | [3][4] |
| Solubility | No quantitative data available. As a hydrochloride salt of an amino acid, it is expected to be soluble in water. D-phenylalanine has a water solubility of 27 g/L at 20 °C. | [4][5] |
| Optical Rotation | [α]D25 = +44 ± 2° (c=1 in H₂O) | [1] |
| Storage | Store at 0-8°C, protected from light and moisture. | [1][6] |
The positive optical rotation confirms the D-configuration of the chiral center. The high melting point is typical for amino acids due to their zwitterionic character, which leads to strong intermolecular electrostatic interactions forming a crystal lattice.
Acid-Base Properties and Aqueous Behavior
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Carboxylic Acid (-COOH): Expected pKa ~2.2, similar to the parent D-phenylalanine[4].
-
α-Amino Group (-NH₃⁺): Expected pKa ~9.0-9.5, typical for the alpha-amino group of phenylalanine.
-
p-Amino Group (-C₆H₄-NH₃⁺): Expected pKa ~4.5-5.0, similar to aniline.
Caption: Predominant ionization states vs. pH.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic amino acids are known to absorb UV light. Phenylalanine typically exhibits absorption maxima around 198 nm and 258 nm[7]. The presence of the para-amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorbance maximum of the phenyl ring to a longer wavelength, likely in the 270-290 nm range, due to extended conjugation. This property is crucial for quantitative analysis using UV detectors in methods like HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While an experimental spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum in D₂O would show characteristic signals:
-
Aromatic Protons: Two sets of doublets in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
α-Proton: A triplet or doublet of doublets around 4.0 ppm, coupled to the β-protons.
-
β-Protons: Two diastereotopic protons appearing as a multiplet (typically two doublets of doublets) around 3.0-3.3 ppm.
Reference spectra for L-phenylalanine are available from databases like the Biological Magnetic Resonance Bank (BMRB) and can serve as a guide for interpreting the aliphatic region[8].
Analytical Characterization Protocols
Rigorous analytical validation is the cornerstone of trustworthy research. The following protocols outline standard methodologies for assessing the quality and properties of p-Amino-D-phenylalanine hydrochloride.
Protocol: Purity Assessment by Reverse-Phase HPLC
This method provides a robust assessment of chemical purity. The choice of a C18 column is standard for separating small polar molecules, and the mobile phase is designed to achieve good peak shape and resolution.
Objective: To determine the purity of a sample by separating the main component from potential impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the amine-containing analyte and control the pH.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (based on the predicted absorbance maximum).
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
-
Data Analysis: Integrate the peak areas of all detected components. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol: Chiral Purity Determination via Pre-column Derivatization and UPLC-MS/MS
Ensuring the enantiomeric excess of a chiral compound is critical, as the opposite enantiomer may have different or undesirable biological activity. This protocol uses a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral column.
Caption: Workflow for chiral derivatization.
Objective: To quantify the enantiomeric purity by separating the D- and L-enantiomers.
Methodology: [9]
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an ESI source. A standard C18 column can be used post-derivatization.
-
Reagents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), 1M Sodium Bicarbonate, 2M HCl, Acetone, Acetonitrile, Formic Acid.
-
Derivatization Protocol:
-
To 50 µL of the sample solution (~1 mg/mL), add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Vortex the mixture and incubate at 40 °C for 1 hour. Rationale: The reaction proceeds under mild basic conditions to form stable diastereomeric derivatives.
-
Cool to room temperature and neutralize by adding 50 µL of 2 M HCl.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 10% to 50% B over 10 minutes) is often sufficient to resolve the diastereomers.
-
Detection: Monitor the specific parent-to-daughter ion transitions for the derivatized D- and L-enantiomers using Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two diastereomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.
Safety and Handling
Proper handling procedures are essential for laboratory safety.
-
Hazards: GHS information indicates that the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C) as recommended by suppliers[1].
Conclusion
p-Amino-D-phenylalanine hydrochloride is a compound with a well-defined chemical identity and predictable physicochemical properties based on its structure. Its key characteristics—a chiral D-configuration, high melting point, expected aqueous solubility, and distinct spectroscopic features—make it a valuable reagent for advanced chemical synthesis and drug development. The analytical protocols provided herein offer a robust framework for ensuring the quality and integrity of the material, which is a prerequisite for generating reliable and reproducible scientific results.
References
-
PubChem. p-Amino-D-phenylalanine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. p-Amino-DL-phenylalanine hydrate. National Center for Biotechnology Information. [Link]
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Chem-Impex. 4-Amino-D-phenylalanine hydrochloride. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
-
PubChem. D-Phenylalanine. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Phenylalanine. [Link]
-
Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine at BMRB. [Link]
-
Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]
-
ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
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